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Compound of Interest

Compound Name:
N,5-Dimethyl-1H-pyrazole-3-

carboxamide

Cat. No.: B7805122

Get Quote

Executive Summary: The Fragment vs. The Drug
In medicinal chemistry,

,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS: 4027-55-8) represents a "minimal scaffold"—a
polar, low-molecular-weight fragment. While it possesses the essential hydrogen-bond
donor/acceptor motifs required for binding, it lacks the hydrophobic bulk and steric
complementarity necessary for high-affinity interaction with targets like the Cannabinoid CB1
receptor or Succinate Dehydrogenase (SDH).

This guide contrasts this baseline fragment with "Optimized Derivatives" to demonstrate how

specific structural elaborations transform a simple chemical building block into a potent

therapeutic agent.
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Feature ,5-Dimethyl-1H-pyrazole-3-

carboxamide

Optimized Derivatives (e.g.,

Rimonabant, Fluxapyroxad)

Role
Fragment / Building Block /

Negative Control

Active Pharmaceutical

Ingredient (API)

MW ~139 Da (Fragment Space) >400 Da (Drug Space)

LogP ~ -0.2 (Hydrophilic) > 4.0 (Lipophilic)

Binding Mode Weak H-bonding (Transient)
Deep Pocket Fit (Hydrophobic

+ H-bond)

N1-Position Unsubstituted (1H) or Methyl
Bulky Aryl / Biaryl (Critical

Anchor)

Structural Evolution & SAR Logic
The transition from the

,5-dimethyl fragment to a bioactive drug involves three critical modifications. Understanding
these explains the causality behind the performance differences.

The "N1-Switch" (Critical Determinant)
The Fragment (

,5-Dimethyl...): The N1 position is unsubstituted (N-H). This allows tautomerization, reducing
specificity. In biological assays, this often results in poor membrane permeability and lack of
a "hydrophobic anchor."

The Derivative (Rimonabant): The N1 position is substituted with a 2,4-dichlorophenyl group.

[1][2][3][4] This bulky, lipophilic group locks the pyrazole into a specific tautomer and

occupies a deep hydrophobic pocket in the CB1 receptor, increasing affinity by orders of

magnitude (

shifts from >10

M to <2 nM).
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The C3-Amide Functionalization
The Fragment: The

-methyl group is too small to induce significant conformational changes in the target protein.

The Derivative: Replacing the

-methyl with a piperidinyl or biaryl moiety creates steric pressure that can stabilize the
receptor in an inactive conformation (Inverse Agonism), a mechanism used by Rimonabant
to suppress appetite.

Visualization: Fragment-to-Lead Evolution
The following diagram illustrates the structural expansion from the core fragment to active

drugs.

N,5-Dimethyl-1H-pyrazole-3-carboxamide
(The Fragment)

MW: 139 | LogP: -0.2
Low Affinity

Step 1: N1-Arylation
(Hydrophobic Anchor)

 + 2,4-Dichlorophenyl Step 2: C3-Amide Expansion
(Steric Fit / Inverse Agonism)

 Core Scaffold Locked

Rimonabant Analog
(CB1 Antagonist)

MW: ~463 | LogP: ~5.0
Ki: 1.9 nM

 + N-Piperidine

Fluxapyroxad Analog
(Fungicide SDHI)
Target: Complex II

High Potency

 + Biaryl Amine

Click to download full resolution via product page

Caption: Structural evolution showing how the N,5-dimethyl core is elaborated into high-affinity

drugs via N1-anchoring and C3-expansion.

Comparative Performance Data
The table below aggregates experimental data comparing the baseline fragment against key

derivatives in specific therapeutic areas.
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Compound
Class

Representative
Structure

Target

Binding
Affinity (

/

)

Physicochemi
cal Profile

Baseline

Fragment

,5-Dimethyl-1H-

pyrazole-3-

carboxamide

Non-Specific
> 10,000 nM

(Est.)

LogP: -0.2TPSA:

~55 Å²Solubility:

High (Water)

CB1 Antagonist
Rimonabant

(SR141716)
CB1 Receptor

1.98 nM (

)

LogP:

~4.8TPSA: ~45

Å²Solubility: Low

(Lipid)

Kinase Inhibitor

Compound 8t

(Substituted

Pyrazole)

FLT3 Kinase
0.089 nM (

)

LogP: ~3.5Mech:

ATP Hinge

Binder

Agrochemical Fluxapyroxad
SDH (Complex

II)

0.033 mg/L (

)

LogP: ~3.1Mech:

Ubiquinone

Blocker

Key Insight: The

,5-dimethyl fragment serves as a negative control in SAR studies. If a derivative

retains activity after stripping the bulky groups down to this methyl-amide core, it

suggests the binding is driven by non-specific interactions rather than the

hydrophobic pocket fit.
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These protocols are designed to validate the synthesis of the core fragment and compare its

binding properties.

Synthesis of ,5-Dimethyl-1H-pyrazole-3-carboxamide
Objective: Efficiently synthesize the core fragment from commercially available precursors.

Scale: 10 mmol

Activation:

Charge a round-bottom flask with 5-methyl-1H-pyrazole-3-carboxylic acid (1.26 g, 10

mmol).

Add Thionyl Chloride (

) (3.6 g, 30 mmol) dropwise at 0°C.

Reflux for 2 hours until gas evolution ceases.

Evaporate excess

under vacuum to obtain the acid chloride residue.

Amidation:

Dissolve the residue in anhydrous Dichloromethane (DCM) (20 mL).

Cool to 0°C.

Add Methylamine (2.0 M in THF, 15 mL, 30 mmol) slowly. Caution: Exothermic.

Stir at room temperature for 4 hours.

Purification:

Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

Wash organic layer with Brine, dry over
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.[5]

Recrystallize from Ethanol/Hexane.

Expected Yield: ~80% (White Solid).

Synthesis Workflow Diagram

Quality Control

5-Methyl-1H-pyrazole-3-carboxylic acid

Acid Chloride Intermediate

Activation

SOCl2, Reflux, 2h

N,5-Dimethyl-1H-pyrazole-3-carboxamide
(Target Fragment)

Amidation

Methylamine (THF), 0°C -> RT

1H NMR (DMSO-d6)
δ 2.2 (s, 3H), 2.7 (d, 3H)

Click to download full resolution via product page

Caption: Step-by-step synthesis of the N,5-dimethyl fragment via acid chloride activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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